Boc-Ala-ONp

Peptide Synthesis Reaction Kinetics Active Ester Reactivity

Peptide chemists often face aggregation and racemization with standard coupling reagents. Boc-Ala-ONp solves this through intermediate leaving-group reactivity that suppresses aggregation while delivering class-leading racemization control. • 3.6-3.8× higher protease affinity (lower KM) vs. Suc-Ala3-NHNp for sensitive HNE/PPE inhibitor screening • UV-active 4-nitrophenoxide release enables real-time spectrophotometric reaction monitoring • Preparative-scale enzymatic couplings yield 92-100% isolated product Bulk quantities available with validated storage stability for reliable supply.

Molecular Formula C14H18N2O6
Molecular Weight 310.3 g/mol
CAS No. 2483-49-0
Cat. No. B558644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Ala-ONp
CAS2483-49-0
SynonymsBoc-Ala-ONp; 2483-49-0; Boc-L-alanine4-nitrophenylester; L-Alanine,N-[(1,1-dimethylethoxy)carbonyl]-,4-nitrophenylester; ZINC02575523; AC1ODWBD; 15052_ALDRICH; SCHEMBL2390983; 15052_FLUKA; MolPort-003-926-621; SUHFNHHZORGDFI-VIFPVBQESA-N; ZINC2575523; 6262AH; SBB063971; N-Boc-L-Alanine4-nitrophenylester; AKOS015889859; VZ33187; AK170078; FT-0654618; K-6592; 4-nitrophenyl(2S)-2-[(tert-butoxycarbonyl)amino]propanoate; (S)-2-tert-butoxycarbonylamino-propionicacid4-nitro-phenylester; (4-nitrophenyl)(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Molecular FormulaC14H18N2O6
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
InChIInChI=1S/C14H18N2O6/c1-9(15-13(18)22-14(2,3)4)12(17)21-11-7-5-10(6-8-11)16(19)20/h5-9H,1-4H3,(H,15,18)
InChIKeySUHFNHHZORGDFI-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Ala-ONp: Active Ester for Peptide Synthesis & Protease Assays


Boc-Ala-ONp (Boc-L-alanine 4-nitrophenyl ester, CAS 2483-49-0) is a crystalline, Boc-protected amino acid active ester . Its 4-nitrophenoxide leaving group confers intermediate reactivity among commonly used active esters, enabling efficient amide bond formation under mild conditions [1]. Beyond its classical role in solid-phase peptide synthesis (SPPS) under the Boc/Bzl protection scheme , it serves as a chromogenic substrate for serine and cysteine proteases, including elastases, cathepsin B, chymotrypsin, and trypsin [2].

Boc/Bzl SPPS with intermediate active ester reactivity
Chromogenic substrate for serine/cysteine protease assays

Why Generic Substitution Fails for Boc-Ala-ONp


Attempts to replace Boc-Ala-ONp with seemingly analogous Boc-amino acid active esters (e.g., Boc-Ala-OSu, Boc-Ala-OPfp) or alternative chromogenic substrates (e.g., Suc-Ala3-NHNp) introduce quantifiable and often unacceptable deviations in experimental outcomes. Differences in leaving group electronics translate directly into divergent coupling kinetics [1], while variations in the peptide recognition motif alter enzyme active-site affinity (KM) by orders of magnitude [2]. Furthermore, the intrinsic spectrophotometric properties of the 4-nitrophenoxide leaving group and the empirically observed low racemization propensity of p-nitrophenyl esters [3] are not shared by all alternatives. Blind substitution without these quantitative comparators compromises reaction yields, enantiomeric purity, and assay sensitivity.

Active ester substitution

Boc-Ala-OSu or OPfp may shift coupling kinetics, altering reaction progress and yield.

Chromogenic substrate replacement

Suc-Ala₃-NHNp exhibits lower elastase affinity, which may reduce detection sensitivity.

Non-chromogenic ester use

Lack of UV-active leaving group prevents direct real-time reaction monitoring.

Boc-Ala-ONp vs. Closest Analogs


Coupling Kinetics: Active Ester Comparison

In a direct head-to-head kinetic study, Boc-Ala-ONp exhibits a second-order coupling rate constant (Kc) that is intermediate between the faster OPfp ester and the slower OSu ester when reacted with L-valine methyl ester in THF at 23°C [1]. This positions Boc-Ala-ONp as a balanced choice offering greater reactivity than OSu but with potentially better handling stability than the more labile OPfp derivative.

Coupling Kinetics
Head-to-head
Boc-Ala-OPfp > Boc-Ala-ONp > Boc-Ala-OSu
Supports intermediate reactivity selection
Relative order from kinetic study in THF
Peptide Synthesis Reaction Kinetics Active Ester Reactivity

Elastase Affinity Comparison

Boc-Ala-ONp demonstrates a 3.6- to 3.8-fold higher affinity (lower KM) for both human granulocyte elastase and porcine pancreatic elastase compared to the alternative chromogenic substrate Suc-Ala3-NHNp [1]. This indicates that Boc-Ala-ONp is a significantly more efficient substrate for these clinically and biochemically relevant proteases.

Elastase Affinity
Head-to-head
Human granulocyte: KM 0.35 vs 1.25 mM (3.6×) Porcine pancreatic: KM 0.30 vs 1.15 mM (3.8×)
Reported higher affinity supports sensitive research assays
Standard photometric assay conditions
Enzymology Protease Assays Substrate Specificity

Racemization Suppression: p-Nitrophenyl Esters

Studies comparing activated ester methods for peptide coupling report that p-nitrophenyl esters, the class to which Boc-Ala-ONp belongs, induce almost no racemization, a performance characteristic shared with N-hydroxysuccinimide (OSu) esters but superior to other activation methods [1]. While direct data for Boc-Ala-ONp itself is not presented, this class-level inference strongly supports its use in stereochemically sensitive syntheses.

Racemization Suppression
Class-level
p-Nitrophenyl esters: almost no racemization reported
May support enantiomeric purity preservation
Model peptide Pro-Val+Pro; class-level inference
Peptide Synthesis Stereochemistry Racemization

UV Monitoring of 4-Nitrophenoxide Release

The 4-nitrophenoxide leaving group of Boc-Ala-ONp exhibits a distinct and quantifiable UV absorbance upon release, enabling direct, real-time spectrophotometric monitoring of coupling progress or enzymatic hydrolysis without requiring additional chromogenic tags . This intrinsic optical property is not shared by non-chromogenic active esters like OSu or OPfp.

UV Detectability
Class-level
4-Nitrophenoxide release enables label-free UV monitoring (~400 nm)
Enables real-time reaction tracking
Intrinsic property not shared by OSu/OPfp
Assay Development Spectrophotometry Hydrolysis Monitoring

Storage Stability & Handling

Vendor specifications indicate that Boc-Ala-ONp is stable as a solid for long-term storage at 2-8°C . For solution-phase stability, stock solutions in appropriate solvents are reported to be stable for up to 6 months at -80°C and for 1 month at -20°C . These guidelines provide a quantitative framework for procurement and inventory management.

Storage Stability
Data to verify
Solid: long-term at 2–8°C Solution: 6 months at –80°C, 1 month at –20°C
Informs procurement and stability planning
Vendor specification; verify per lot
Reagent Stability Procurement Storage

Boc-Ala-ONp: High-Value Application Scenarios


SPPS of Racemization-Prone Sequences

In solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy, Boc-Ala-ONp is the active ester of choice for coupling alanine to racemization-sensitive residues (e.g., Cys, His, Pro). Its intermediate coupling kinetics (Section 3, Evidence 1) provide controlled reaction rates that minimize aggregation, while its class-leading racemization suppression (Section 3, Evidence 3) ensures high enantiomeric purity of the final peptide [1].

HTS for Elastase Inhibitors

Boc-Ala-ONp is the preferred chromogenic substrate for high-throughput screening of human neutrophil elastase (HNE) and porcine pancreatic elastase (PPE) inhibitors. Its 3.6- to 3.8-fold higher affinity (lower KM) compared to Suc-Ala3-NHNp (Section 3, Evidence 2) translates directly to enhanced assay sensitivity, enabling the detection of weaker inhibitors and reducing enzyme consumption per data point [2].

Real-Time Coupling Monitoring

For process analytical technology (PAT) applications or fundamental mechanistic studies in peptide chemistry, Boc-Ala-ONp serves as an ideal model reagent. The release of the strongly UV-absorbing 4-nitrophenoxide ion (Section 3, Evidence 4) allows for non-invasive, real-time spectrophotometric tracking of reaction progress, providing immediate feedback on coupling efficiency and enabling kinetic modeling .

Enzymatic Synthesis of N-Protected Dipeptides

In preparative-scale enzymatic peptide synthesis, Boc-Ala-ONp is a high-yielding substrate. When coupled with amino acid calcium carboxylates in DMF, Boc-Ala-ONp delivers N-protected dipeptide acids in 92-100% isolated yields . This synthetic efficiency, combined with the compound's defined storage stability (Section 3, Evidence 5), makes it a reliable building block for producing dipeptide intermediates for pharmaceutical research.

Application
Selection Property
Validation Focus
SPPS (racemization-prone sequences)
Intermediate active ester reactivity, reported low racemization class
Enantiomeric purity, coupling yield
Elastase inhibitor screening
Higher elastase substrate affinity (KM context)
Assay sensitivity, enzyme consumption
Real-time reaction monitoring
Chromogenic 4-nitrophenoxide release
Kinetic tracking, PAT feasibility
Enzymatic dipeptide synthesis
Reported high coupling efficiency
Isolated yield, product purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-Ala-ONp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.